molecular formula C9H8BrClO2 B3242732 Methyl 3-(bromomethyl)-5-chlorobenzoate CAS No. 153203-54-4

Methyl 3-(bromomethyl)-5-chlorobenzoate

Cat. No.: B3242732
CAS No.: 153203-54-4
M. Wt: 263.51 g/mol
InChI Key: FYPPFSJOIUDJBL-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoate (B1203000) Chemistry and Reactivity

Halogenated benzoates are a class of compounds that have garnered significant attention in organic and medicinal chemistry. The presence of halogen atoms on the benzene (B151609) ring can profoundly influence the electronic properties and reactivity of the molecule. In the case of Methyl 3-(bromomethyl)-5-chlorobenzoate, the chlorine atom, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution.

The most reactive site for nucleophilic attack is the benzylic carbon of the bromomethyl group. The bromine atom is a good leaving group, facilitating SN2 reactions with a wide range of nucleophiles. This reactivity is a cornerstone of its utility in synthesis. The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, offering another site for chemical modification.

Strategic Significance as a Versatile Synthetic Building Block

The true value of this compound lies in its capacity to serve as a versatile building block. The bromomethyl group acts as a handle for introducing the 3-chloro-5-(methoxycarbonyl)benzyl moiety into larger, more complex molecular architectures.

The reactivity of the bromomethyl group is exemplified in the synthesis of various heterocyclic compounds and other functionalized molecules. For example, similar bromomethylated aromatic compounds are used in the synthesis of pilicides, which are potential anti-virulence agents. nih.gov

Overview of Research Trajectories and Advanced Chemical Applications

While specific research focused solely on this compound is limited in the available literature, the trajectory of research for closely related halogenated benzoates points towards significant potential in medicinal chemistry and materials science.

Derivatives of 3-bromomethylbenzoic acid are described as valuable starting materials in the synthesis of certain herbicides. google.com Furthermore, the analogous compound, Methyl 2-bromomethyl-5-chlorobenzoate, is highlighted as a key intermediate in the development of anti-cancer and anti-inflammatory drugs. This suggests that this compound could similarly be explored as a precursor for novel therapeutic agents. The introduction of the substituted benzyl (B1604629) group can be a key step in creating molecules with specific biological activities.

Future research will likely focus on exploiting the unique reactivity of this compound to synthesize novel libraries of compounds for high-throughput screening in drug discovery programs. Its application in the development of new functional materials, where the halogen atoms can be used to tune properties such as flame retardancy or electronic characteristics, also represents a promising avenue for exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(bromomethyl)-5-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPPFSJOIUDJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278144
Record name Methyl 3-(bromomethyl)-5-chlorobenzoate
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Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153203-54-4
Record name Methyl 3-(bromomethyl)-5-chlorobenzoate
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Record name Methyl 3-(bromomethyl)-5-chlorobenzoate
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Record name methyl 3-(bromomethyl)-5-chlorobenzoate
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Chemical Reactivity and Mechanistic Investigations of Methyl 3 Bromomethyl 5 Chlorobenzoate

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group on the aromatic ring is a primary benzylic halide. This structural feature makes the benzylic carbon an electrophilic center, susceptible to attack by a wide range of nucleophiles. These reactions are fundamental for introducing diverse functional groups onto the molecule.

Elucidation of SN1 and SN2 Mechanistic Pathways

Nucleophilic substitution at the benzylic carbon of Methyl 3-(bromomethyl)-5-chlorobenzoate can proceed through two primary mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways. youtube.comedubull.com The operative pathway is determined by factors such as the strength of the nucleophile, the solvent polarity, and the stability of the potential carbocation intermediate.

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. youtube.com This pathway is characterized by a "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group. masterorganicchemistry.com For this compound, being a primary halide, the carbon center is relatively unhindered, which generally favors the SN2 pathway. youtube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, making it a second-order reaction. masterorganicchemistry.comyoutube.com

The SN1 mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org In the case of this molecule, a primary benzylic carbocation would be formed. This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring, which can make the SN1 pathway competitive with the SN2 pathway, a situation not typically seen with simple primary alkyl halides. libretexts.org In the second, rapid step, the nucleophile attacks the planar carbocation. edubull.com SN1 reactions are favored by polar protic solvents, which can stabilize both the leaving group anion and the carbocation intermediate, and by weaker nucleophiles. libretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. edubull.com

FeatureSN1 PathwaySN2 Pathway
Mechanism Two steps, via carbocation intermediate libretexts.orgOne step, concerted reaction youtube.com
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH) libretexts.orgFavored by strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻)
Substrate Favored by substrates forming stable carbocations (tertiary, benzylic) youtube.comFavored by unhindered substrates (methyl, primary) masterorganicchemistry.com
Solvent Favored by polar protic solvents (e.g., water, ethanol) libretexts.orgFavored by polar aprotic solvents (e.g., acetone, DMF)
Stereochemistry Racemization (if a chiral center is formed) libretexts.orgInversion of configuration (Walden Inversion) masterorganicchemistry.com

Scope of Nucleophiles and Stereochemical Implications

A broad array of nucleophiles can be employed to displace the benzylic bromide of this compound, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.

Oxygen Nucleophiles: Alcohols and water can act as nucleophiles, typically under solvolysis (SN1) conditions, to yield ethers and alcohols, respectively. The use of alkoxides (RO⁻) or hydroxide (B78521) (OH⁻) under SN2 conditions provides a more direct route to these products.

Nitrogen Nucleophiles: Amines, both primary and secondary, can react to form the corresponding secondary and tertiary benzylic amines. Ammonia can be used to synthesize the primary amine.

Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react readily to form thioethers. For instance, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) demonstrates the high reactivity of sulfur nucleophiles with benzylic-type bromides. mdpi.com

Carbon Nucleophiles: Cyanide (CN⁻) is an effective nucleophile for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid. Enolates derived from malonic esters or other active methylene (B1212753) compounds can also be used to form new C-C bonds. nih.gov

Regarding stereochemistry, the benzylic carbon in the parent molecule is prochiral. In an SN2 reaction, the backside attack results in a specific stereochemical outcome known as Walden inversion. masterorganicchemistry.com While not observable in the product unless isotopic labeling is used, this inversion is a hallmark of the SN2 mechanism. If an SN1 reaction were to occur and the subsequent addition of a nucleophile created a new chiral center, the attack on the planar carbocation intermediate could happen from either face, leading to a mixture of enantiomers, often approaching a racemic mixture. edubull.comlibretexts.org

Nucleophile TypeExample NucleophileReagent ExampleProduct Class
Oxygen AlkoxideSodium ethoxide (NaOEt)Ether
Nitrogen AmineDiethylamine (Et₂NH)Tertiary Amine
Sulfur ThiolateSodium thiophenoxide (NaSPh)Thioether
Carbon CyanideSodium cyanide (NaCN)Nitrile
Carbon EnolateDiethyl malonateSubstituted ester

Palladium-Catalyzed Cross-Coupling Reactions of Aryl and Benzylic Halides

This compound possesses two distinct electrophilic sites amenable to palladium-catalyzed cross-coupling: the C(sp³)-Br bond of the benzylic bromide and the C(sp²)-Cl bond of the aryl chloride. nih.gov This duality allows for selective or sequential functionalization, depending on the reaction conditions and the specific coupling methodology employed. nih.gov The general catalytic cycle for these reactions involves oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov Its mild conditions and tolerance for a wide range of functional groups make it highly valuable. nih.govrsc.org

When applied to this compound, the key consideration is selectivity. The relative reactivity of C-Br versus C-Cl bonds in the oxidative addition step typically favors the C-Br bond. However, the reactivity of a C(sp³)-Br bond versus a C(sp²)-Cl bond can be influenced significantly by the choice of ligand on the palladium catalyst. nih.gov Studies on analogous dihalogenated substrates have shown that:

Less sterically hindered phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), can favor the activation of the C(sp³)-Br bond at the benzylic position. nih.gov

Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃), tend to promote the selective activation of the C(sp²)-X bond on the aromatic ring. nih.gov

This ligand-dependent selectivity allows for the targeted formation of either aryl-aryl or aryl-benzyl linkages.

Catalyst System (Example)Coupling PartnerPredicted Major ProductRationale/Reference
Pd(OAc)₂ / PPh₃Phenylboronic acidMethyl 3-benzyl-5-chlorobenzoatePPh₃ favors C(sp³)-Br activation nih.gov
Pd(OAc)₂ / PCy₃·HBF₄Phenylboronic acidMethyl 5'-(bromomethyl)-[1,1'-biphenyl]-3-carboxylatePCy₃ favors C(sp²)-X activation nih.gov
CataXCium A Pd G3Alkylboronic esterMethyl 5-(bromomethyl)-3-alkylbenzoateCatalyst effective for sp²-sp³ couplings nih.gov

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and typically a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org This reaction is the premier method for synthesizing arylalkynes and conjugated enynes under mild conditions. libretexts.orgorganic-chemistry.org

For this compound, the Sonogashira reaction is expected to show high selectivity for the more reactive benzylic bromide over the aryl chloride under standard conditions. This would lead to the formation of a propargylated product. Copper-free Sonogashira variants have also been developed, which can be beneficial for complex substrate synthesis. nih.gov To achieve coupling at the less reactive aryl chloride position, more forcing conditions or specialized catalyst systems designed for aryl chloride activation would likely be necessary, potentially after the benzylic bromide has been transformed or protected.

Catalyst SystemAlkyne PartnerExpected Product
Pd(PPh₃)₄, CuI, Et₃NPhenylacetyleneMethyl 3-chloro-5-(3-phenylprop-2-yn-1-yl)benzoate
PdCl₂(PPh₃)₂, CuI, i-Pr₂NHTrimethylsilylacetyleneMethyl 3-chloro-5-(3-(trimethylsilyl)prop-2-yn-1-yl)benzoate
Water-soluble Pd-aminopyrimidine complex nih.govPropargyl alcoholMethyl 3-chloro-5-(4-hydroxybut-2-yn-1-yl)benzoate

Exploration of Other Cross-Coupling Methodologies

Beyond the Suzuki and Sonogashira reactions, the dual reactivity of this compound allows for a range of other palladium-catalyzed transformations.

Heck Coupling: This reaction couples the halide with an alkene. It is most commonly applied to aryl halides, suggesting that under appropriate conditions, the C(sp²)-Cl bond could be coupled with an alkene like methyl acrylate (B77674) to form a cinnamate (B1238496) derivative. researchgate.net

Buchwald-Hartwig Amination: This method forms a C-N bond between an aryl halide and an amine. It represents a powerful alternative to nucleophilic substitution for synthesizing arylamines and could be directed towards the aryl chloride position.

Stille and Negishi Couplings: These reactions use organotin and organozinc reagents, respectively, as the nucleophilic partner. libretexts.org They offer alternative routes for C-C bond formation with different functional group tolerances and reactivity profiles compared to the Suzuki coupling.

Cyanation: Palladium-catalyzed coupling with a cyanide source, such as sodium cyanate (B1221674) to form an isocyanate, has been developed for aryl chlorides and could be applied to this substrate. mit.edu

Coupling with Trifluoroborates: Specialized trifluoroborate reagents, such as sulfonamidomethyltrifluoroborates, have been successfully coupled with aryl chlorides, offering novel disconnections for complex molecule synthesis. nih.gov

The choice among these methodologies depends on the desired final product and the required selectivity between the two reactive halide sites.

Electrophilic Aromatic Substitution on the Chlorinated Benzoate (B1203000) Ring

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the methyl ester (-COOCH₃) and the chloro (-Cl) group. The bromomethyl group (-CH₂Br) has a weak deactivating effect.

The orientation of incoming electrophiles is directed by the existing substituents. Both the methyl ester and the bromomethyl group are meta-directing, while the chloro group is ortho, para-directing. In this specific substitution pattern, the positions on the ring are C1-COOCH₃, C3-CH₂Br, and C5-Cl. The available positions for substitution are C2, C4, and C6.

The chloro group at C5 directs incoming electrophiles to its ortho positions (C4 and C6).

The methyl ester group at C1 directs to its meta positions (C3 and C5), which are already substituted.

The bromomethyl group at C3 directs to its meta positions (C1 and C5), which are also already substituted.

SubstituentElectronic EffectDirecting Influence
-COOCH₃Deactivatingmeta
-ClDeactivatingortho, para
-CH₂BrWeakly Deactivatingmeta

Radical Reactions Involving Bromine Atom and Benzylic Positions

The bromomethyl group of this compound is susceptible to radical reactions at the benzylic position. The stability of the resulting benzylic radical is a key factor driving these reactions. The benzylic C-H bonds are weaker than typical alkyl C-H bonds, and the radical formed upon hydrogen abstraction is resonance-stabilized by the adjacent benzene ring. nih.gov

A common radical reaction is benzylic bromination, which can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a bromine source like N-bromosuccinimide (NBS). In the case of this compound, further bromination at the benzylic position could potentially occur, leading to the formation of a dibromomethyl group, although this would be dependent on the reaction conditions.

The benzylic bromide itself can undergo radical-mediated coupling reactions. For example, in the presence of a suitable reducing agent, a benzylic radical can be formed, which can then dimerize or react with other radical species.

Hydrolysis and Transesterification Reactions of the Methyl Ester Group

The methyl ester group of this compound can undergo both hydrolysis and transesterification reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(bromomethyl)-5-chlorobenzoic acid, under either acidic or basic conditions. quora.comchegg.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of a strong acid (e.g., H₂SO₄) and excess water. quora.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is generally faster and more efficient than acid-catalyzed hydrolysis. chegg.comrsc.org It is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. chemspider.com The reaction proceeds through the nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. chegg.com Even sterically hindered esters can be hydrolyzed under high-temperature conditions in water or alkaline solutions. psu.edursc.org

Transesterification: The methyl ester can be converted to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. ucla.eduyoutube.com This reaction is an equilibrium process. ucla.edu To drive the reaction to completion, the alcohol reactant is usually used in large excess. ucla.eduyoutube.com For example, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of acid would yield ethyl 3-(bromomethyl)-5-chlorobenzoate and methanol. ucla.edu

The general conditions for these transformations are summarized in the table below.

ReactionReagentsProduct
Acid-Catalyzed HydrolysisH₂O, H⁺ (catalyst), heat3-(bromomethyl)-5-chlorobenzoic acid
Base-Catalyzed Hydrolysis1. NaOH(aq), heat 2. H₃O⁺3-(bromomethyl)-5-chlorobenzoic acid
TransesterificationR'OH, H⁺ or RO⁻ (catalyst)This compound

Metal-Mediated Transformations and Reductions

The presence of both an aryl chloride and a benzylic bromide makes this compound a versatile substrate for various metal-mediated transformations, particularly cross-coupling reactions.

Cross-Coupling Reactions: The C-Cl bond on the aromatic ring and the C-Br bond at the benzylic position can both participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. The relative reactivity of these two positions depends on the specific catalyst system and reaction conditions. Generally, benzylic halides are more reactive than aryl chlorides in many palladium-catalyzed couplings. nih.gov This differential reactivity allows for selective functionalization. For instance, iron-catalyzed cross-coupling reactions have been shown to be selective for benzylic bromides over aryl halides. acs.org Palladium-catalyzed systems can also be tuned for selective coupling at either the aryl or benzylic position. nih.gov

Reductions: Both the benzylic bromide and the aryl chloride can be reduced to a methyl group and a C-H bond, respectively. Catalytic hydrogenation is a common method for these reductions. Benzylic halides are generally more readily reduced than aryl halides. organic-chemistry.orgorganic-chemistry.org For example, catalytic hydrogenation with palladium on carbon (Pd/C) can selectively reduce the benzylic bromide. organic-chemistry.org More forcing conditions would be required to reduce the aryl chloride. Other reducing systems, such as those using zinc metal, can also effect the reduction of benzylic halides. researchgate.net

The table below outlines some potential metal-mediated reactions.

Reaction TypeReactive SiteTypical Catalyst/ReagentsPotential Product
Suzuki CouplingC-Cl or C-BrPd catalyst, base, boronic acidAryl or benzyl (B1604629) substituted product
Heck CouplingC-ClPd catalyst, base, alkeneAlkene substituted product
Sonogashira CouplingC-Cl or C-BrPd/Cu catalyst, base, alkyneAlkyne substituted product rsc.org
Reductive DehalogenationC-BrPd/C, H₂Methyl 3-chloro-5-methylbenzoate
Reductive DehalogenationC-ClHarsher conditions (e.g., high pressure H₂)Methyl 3-(bromomethyl)benzoate

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of atoms.

In ¹H NMR spectroscopy of Methyl 3-(bromomethyl)-5-chlorobenzoate, three distinct signals are expected for the aromatic protons, along with two singlets for the methyl and methylene (B1212753) protons. The substitution pattern on the benzene (B151609) ring (protons at positions 2, 4, and 6) results in unique chemical environments for each aromatic proton.

The expected signals are:

Aromatic Protons (H-2, H-4, H-6): These protons would appear in the downfield region, typically between δ 7.5 and 8.0 ppm. Due to their meta- and para-coupling, they would likely present as multiplets or singlets with fine splitting.

Bromomethyl Protons (-CH₂Br): A singlet corresponding to the two protons of the bromomethyl group is anticipated. The electron-withdrawing bromine atom would shift this signal downfield to approximately δ 4.5 ppm.

Methyl Protons (-OCH₃): A singlet for the three methyl ester protons would be observed further upfield, expected around δ 3.9 ppm.

The integration of these peaks would correspond to a 1:1:1:2:3 ratio, confirming the number of protons in each unique environment.

Table 4.1.1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (H-2, H-4, H-6)7.5 - 8.0Multiplet (m) or Singlet (s)3H
Bromomethyl (-CH₂Br)~ 4.5Singlet (s)2H
Methyl Ester (-OCH₃)~ 3.9Singlet (s)3H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom.

The expected chemical shifts are:

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the range of δ 164-166 ppm.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons bearing the chloro (C-5) and bromomethyl (C-3) substituents would have their shifts influenced by these groups. The carbon attached to the ester group (C-1) would be found around δ 132 ppm, while the carbon bearing the chlorine (C-5) would be around δ 135 ppm. The carbon with the bromomethyl group (C-3) is expected near δ 140 ppm. The remaining C-H aromatic carbons (C-2, C-4, C-6) would appear between δ 125-135 ppm.

Bromomethyl Carbon (-CH₂Br): This carbon would be found in the upfield region, with an expected shift around δ 30-35 ppm.

Methyl Carbon (-OCH₃): The methyl ester carbon is typically observed around δ 52-53 ppm.

Table 4.1.2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)164 - 166
Aromatic (C-3)~ 140
Aromatic (C-5)~ 135
Aromatic (C-1)~ 132
Aromatic (C-2, C-4, C-6)125 - 135
Methyl Ester (-OCH₃)52 - 53
Bromomethyl (-CH₂Br)30 - 35

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure. sigmaaldrich.comabacipharma.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, COSY would primarily show correlations among the aromatic protons (H-2, H-4, H-6), helping to confirm their relative positions on the ring. abacipharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. abacipharma.com It would show cross-peaks connecting the methyl protons to the methyl carbon, the methylene protons to the bromomethyl carbon, and each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. abacipharma.com Key expected correlations for structural confirmation would include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O).

The methylene protons (-CH₂Br) to the aromatic carbons C-2, C-3, and C-4.

The aromatic protons to adjacent and geminal carbons, confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 4.2: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester)Stretch1720 - 1740Strong
C-O (Ester)Stretch1200 - 1300Strong
Aromatic C=CStretch1450 - 1600Medium to Weak
Aromatic C-HStretch3000 - 3100Medium
C-ClStretch600 - 800Medium to Strong
C-BrStretch500 - 600Medium
C-H (Methyl/Methylene)Stretch2850 - 3000Medium

The most prominent peak would be the strong carbonyl (C=O) stretch of the ester group. The presence of aromatic C=C and C-H stretching bands would confirm the benzene ring, while distinct absorptions in the fingerprint region would correspond to the C-Cl and C-Br bonds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₈BrClO₂), the monoisotopic mass is calculated to be 261.9396 Da. uni.lu

HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The presence of bromine and chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺), with significant contributions from the ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

Predicted adducts in positive ion mode, such as [M+H]⁺ (m/z 262.94688) and [M+Na]⁺ (m/z 284.92882), would also be observed, further confirming the molecular weight. uni.lu Fragmentation analysis would likely show the loss of the methoxy (B1213986) group (-OCH₃) or the bromine atom as primary fragmentation pathways.

Table 4.3: Predicted HRMS Data for this compound

Parameter Value Source
Molecular FormulaC₉H₈BrClO₂ uni.lu
Monoisotopic Mass261.9396 Da uni.lu
Predicted [M+H]⁺262.94688 m/z uni.lu
Predicted [M+Na]⁺284.92882 m/z uni.lu
Predicted [M-H]⁻260.93232 m/z uni.lu

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the crystal lattice.

Currently, there is no publicly available crystal structure data for this compound. If a single crystal suitable for X-ray diffraction were obtained, the analysis would be expected to reveal:

The planarity of the benzene ring.

The precise bond lengths and angles of the ester, bromomethyl, and chloro substituents.

The conformation of the ester group relative to the aromatic ring.

Information on intermolecular interactions, such as halogen bonding (involving Br or Cl) or π-stacking of the aromatic rings, which govern the crystal packing.

Such data would provide invaluable insight into the solid-state properties and molecular geometry of the compound.

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous assignment of both the relative and, in certain cases, the absolute stereochemistry of a molecule. For a molecule like this compound, this would involve growing a suitable single crystal from a solution.

Illustrative Crystallographic Data for an Analogous Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)20.456
β (°)98.76
V (ų)1112.3
Z4

Analysis of Crystal Packing and Supramolecular Architectures

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These interactions dictate the supramolecular architecture and influence the material's physical properties.

In the case of halogenated organic compounds, halogen bonding (e.g., Br···Br, Br···O) and hydrogen bonding (e.g., C—H···O) are significant forces. The analysis of 3,5-bis(bromomethyl)phenyl acetate, an analog of this compound, reveals the formation of molecular dimers connected into two-dimensional aggregates. nih.gov A key feature in the packing of this analog is the presence of Br···Br interactions of both type I and type II, which are common in brominated organic compounds. nih.gov Additionally, C—H···O interactions involving the ester carbonyl group are expected to play a role in stabilizing the crystal lattice. The interplay of these weak interactions leads to the formation of specific, repeating three-dimensional patterns. Understanding these supramolecular synthons is crucial for crystal engineering and designing materials with desired properties.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a powerful lens to investigate molecular properties that may be difficult to probe experimentally. These methods allow for the prediction of electronic structure, conformation, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as geometries, vibrational frequencies, and electronic distribution. For this compound, DFT calculations could be employed to determine the distribution of electron density, the molecular electrostatic potential, and to predict sites susceptible to nucleophilic or electrophilic attack. The electron-withdrawing nature of the chlorine atom and the ester group, combined with the reactivity of the bromomethyl group, makes DFT a valuable tool for understanding its chemical behavior.

Conformational Analysis and Energy Minima Calculations

Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. For this compound, key rotational degrees of freedom include the C-C bond connecting the bromomethyl group to the ring and the C-C bond of the ester group. By systematically rotating these bonds and calculating the potential energy at each step, a conformational energy landscape can be generated. This analysis helps in identifying the most populated conformation(s) at a given temperature and provides insights into the molecule's flexibility and shape.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com

For this compound, the location of the HOMO and LUMO would be critical in predicting its reactivity. It is anticipated that the HOMO would have significant contributions from the lone pairs of the oxygen and bromine atoms, as well as the π-system of the benzene ring. The LUMO is likely to be a π* orbital of the aromatic ring, with a significant coefficient on the carbon atom of the bromomethyl group, indicating its susceptibility to nucleophilic attack, which is characteristic of an SN2 reaction. youtube.com The energy gap between the HOMO and LUMO is also an important parameter, providing an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Reaction Pathway and Transition State Modeling

Computational modeling can be used to map out the entire energy profile of a chemical reaction, including the reactants, products, intermediates, and transition states. For a reaction involving this compound, such as a nucleophilic substitution at the benzylic carbon, computational methods can be used to locate the transition state structure. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. This modeling can also elucidate the mechanism of the reaction, for instance, by confirming a backside attack in an SN2 reaction, and can be used to study the influence of different substituents or solvents on the reaction pathway.

Applications of Methyl 3 Bromomethyl 5 Chlorobenzoate As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse Organic Frameworks

The unique substitution pattern of methyl 3-(bromomethyl)-5-chlorobenzoate makes it a valuable precursor for creating a wide array of organic frameworks. The highly reactive C-Br bond in the benzylic bromomethyl group is susceptible to nucleophilic substitution, which is a cornerstone of C-C and C-heteroatom bond formation. This reactivity allows chemists to introduce the chlorobenzoate scaffold into larger, more intricate structures.

Construction of Novel Heterocyclic Systems

The bromomethyl group is an excellent electrophile for the alkylation of heteroatoms such as nitrogen, oxygen, and sulfur. This reactivity is widely exploited in the synthesis of novel heterocyclic compounds. For instance, reacting this compound with nitrogen-containing heterocycles like imidazoles, pyrazoles, or triazoles leads to the formation of N-substituted products. This synthetic strategy is exemplified by the reaction of the related compound, methyl 3,5-bis(bromomethyl)benzoate, with 1H-1,2,4-triazole, which yields a bis(triazolyl) derivative. rsc.org This type of reaction is fundamental for creating new ligands for catalysis or building blocks for metal-organic frameworks (MOFs). rsc.org Similarly, reaction with sulfur nucleophiles, such as thiols, can be used to construct sulfur-containing heterocyclic systems.

Assembly of Polycyclic and Bridged Ring Compounds

The difunctional nature of this compound allows for its use in constructing complex polycyclic and bridged ring systems. The bromomethyl group can participate in reactions to form new rings, either through intramolecular cyclization if a suitable nucleophile is present elsewhere on a modified structure, or through intermolecular reactions where it connects two or more molecular units. While specific examples for this exact isomer are not prevalent, the chemistry of related compounds, such as other bromomethyl-substituted aromatics, demonstrates this potential. chemscene.com These reactions are crucial for accessing rigid molecular scaffolds that are of interest in host-guest chemistry and materials science.

Utilization in Material Science Precursor Synthesis

In the field of materials science, small organic molecules with specific functional groups are essential for building larger, functional materials. This compound serves as a key precursor in this domain, particularly for polymers and coordination complexes.

Monomer and Building Block for Polymer and Advanced Material Development

The reactive bromomethyl group enables the incorporation of the chlorobenzoate unit into polymer chains. This can be achieved in several ways. For example, it can be used as an initiator or a chain transfer agent in certain types of radical polymerizations, similar to other benzylic bromides. Alternatively, it can be converted into a polymerizable monomer, such as a styrene (B11656) or acrylate (B77674) derivative, and then copolymerized with other monomers to tailor the properties of the resulting material. The presence of the chloro and ester groups in the final polymer can enhance properties like thermal stability or provide sites for further post-polymerization modification. chemimpex.comomu.ac.jp The development of polymers from functionalized building blocks is a key area of research for creating advanced materials with specific optical, electronic, or mechanical properties. chemimpex.com

Ligand Synthesis for Coordination Chemistry

The synthesis of ligands is crucial for the development of coordination chemistry and catalysis. The bromomethyl group of this compound can be readily substituted by nucleophilic groups containing donor atoms like nitrogen, phosphorus, or sulfur to create new ligands. A well-documented example involving a similar molecule is the synthesis of methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate from methyl 3,5-bis(bromomethyl)benzoate. rsc.org This reaction, a simple nucleophilic substitution with 1H-1,2,4-triazole, creates a bidentate ligand capable of coordinating to metal centers. rsc.org By analogy, this compound can be used to synthesize monodentate or, through further modification, multidentate ligands. These ligands can then be used to form metal complexes for applications in catalysis, sensing, or the construction of metal-organic frameworks (MOFs). nih.govespublisher.com

Table 2: Exemplified Synthetic Applications of the Bromomethylbenzoate Scaffold
Starting Material TypeReagent TypeProduct TypeApplication AreaReference (Analogous Reaction)
BromomethylbenzoateNitrogen Heterocycle (e.g., 1H-1,2,4-triazole)N-Substituted HeterocycleLigand Synthesis, Heterocyclic Chemistry rsc.org
BromomethylbenzoatePolymerization Initiator/Monomer PrecursorFunctional PolymerMaterials Science chemimpex.comomu.ac.jp
BromomethylbenzoateNucleophiles (for ligand synthesis)Coordination LigandCoordination Chemistry, MOFs rsc.org

Derivatization for Prodrug Design Strategies (Focus on synthetic methodology, not biological effects)

This compound is a bifunctional compound poised for application in prodrug design. Its utility stems from the presence of two key functional groups: a reactive benzylic bromide (the bromomethyl group) and a methyl ester. The bromomethyl group serves as a highly reactive electrophilic handle for covalently attaching the molecule to a parent drug, while the benzoate (B1203000) ester portion can be part of the promoiety that modifies the physicochemical properties of the drug. The core strategy involves creating a new molecule where a parent drug is chemically linked to the 3-(bromomethyl)-5-chlorobenzoate moiety, forming a temporary, cleavable bond.

The primary synthetic methodology for derivatizing active pharmaceutical ingredients (APIs) using this compound is nucleophilic substitution. In this approach, a nucleophilic functional group present on the parent drug molecule, such as a hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), or thiol (-SH) group, attacks the electrophilic benzylic carbon of the bromomethyl group. This reaction results in the displacement of the bromide ion and the formation of a stable, yet potentially cleavable, covalent bond (e.g., ether, ester, amine, or thioether linkage).

This strategy is a well-established method for masking polar functional groups in a parent drug, thereby increasing its lipophilicity and potentially enhancing its absorption and distribution characteristics. The resulting ester, ether, or carbamate (B1207046) linkage is designed to be cleaved in vivo, either chemically through hydrolysis or enzymatically by ubiquitous enzymes like esterases, to release the active parent drug and the inactive promoiety. nih.govcam.ac.uk

A common challenge in such derivatizations is managing chemoselectivity, especially when the parent drug contains multiple nucleophilic sites. For instance, in molecules with both amino and hydroxyl groups, competitive N-alkylation versus O-alkylation can occur. nih.gov Reaction conditions, such as the choice of base, solvent, and temperature, must be carefully optimized to favor the desired product. In some cases, protection of more reactive functional groups may be necessary to achieve selective derivatization at the intended site. nih.gov

The following table outlines the synthetic derivatization strategies for linking this compound to various functional groups on parent drug molecules, based on established chemical reactions.

Parent Drug Functional GroupGeneral Reaction TypeReagents & ConditionsResulting Prodrug LinkageRepresentative Transformation
Carboxylic Acid (-COOH)O-Alkylation (Esterification)A non-nucleophilic base (e.g., Cs2CO3, DBU) in a polar aprotic solvent (e.g., DMF, Acetonitrile)Benzylic EsterDrug-COO-CH2-Ar
Phenolic Hydroxyl (-OH)Williamson Ether SynthesisA suitable base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, Acetone)Benzylic EtherDrug-O-CH2-Ar
Amine (-NH2)N-AlkylationA mild base (e.g., DIPEA, Et3N) in a polar aprotic solvent (e.g., DMF)Secondary or Tertiary AmineDrug-NH-CH2-Ar
Thiol (-SH)S-AlkylationA mild base (e.g., K2CO3) in a polar solvent (e.g., Ethanol (B145695), DMF)ThioetherDrug-S-CH2-Ar

Ar represents the 3-(methoxycarbonyl)-5-chlorophenyl moiety.

Advanced Analytical Methodologies for Purity Assessment and Reaction Monitoring in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For a compound like "Methyl 3-(bromomethyl)-5-chlorobenzoate," various chromatographic methods are employed to handle different aspects of its analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of "this compound" and quantitatively tracking its formation during a reaction. The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

In a typical research setting, a reverse-phase (RP) HPLC method would be developed. For instance, a method analogous to that used for analyzing "Methyl 3-chlorobenzoate" could be employed. sielc.com This involves using a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The progress of the reaction can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them. The resulting chromatograms would show a decrease in the peak area of the starting materials and a corresponding increase in the peak area of the product, "this compound." Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A novel HPLC method has also been described for the determination of various aromatic compounds, which involves post-column UV irradiation to generate hydrogen peroxide, subsequently detected via chemiluminescence, offering high sensitivity. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis

Parameter Condition Purpose
Column C18, 3-5 µm particle size Provides a nonpolar stationary phase for reverse-phase separation.
Mobile Phase Acetonitrile/Water gradient Elutes compounds based on polarity. The gradient is adjusted to optimize separation.
Detector UV-Vis Diode Array Detector (DAD) Monitors the elution of aromatic compounds, which absorb UV light. libretexts.org
Wavelength ~254 nm A common wavelength for detecting aromatic rings.
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and analysis time.

| Injection Volume | 5-20 µL | The amount of sample introduced into the system. |

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is an indispensable tool for identifying and quantifying volatile components in a reaction mixture. semanticscholar.org While "this compound" itself has a relatively high boiling point, GC is crucial for detecting volatile starting materials, solvents, or low-molecular-weight by-products that could arise during synthesis.

The technique separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase. nih.gov In the synthesis of "this compound," potential volatile by-products could be monitored to ensure their removal during workup and purification. amazonaws.com Headspace solid-phase microextraction (HS-SPME) can be combined with GC-MS to analyze volatile organic compounds (VOCs) from the sample matrix with high sensitivity. nih.gov

Table 2: Typical GC-MS Parameters for Volatile By-product Analysis

Parameter Condition Purpose
Column DB-5MS (or similar) A common, low-polarity column suitable for a wide range of volatile compounds. semanticscholar.org
Carrier Gas Helium or Hydrogen The mobile phase that carries the sample through the column. semanticscholar.org
Oven Program Temperature gradient (e.g., 50°C to 250°C) Separates compounds based on their boiling points by gradually increasing the column temperature. mdpi.com
Injector Temp. ~250°C Ensures rapid volatilization of the sample upon injection. mdpi.com
Detector Mass Spectrometer (MS) Identifies compounds by their mass-to-charge ratio and fragmentation patterns. semanticscholar.org

| Ionization Mode | Electron Impact (EI), 70 eV | A standard ionization technique that produces reproducible mass spectra. mdpi.com |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple method used for the qualitative monitoring of reaction progress in organic synthesis. sigmaaldrich.comresearchgate.net It allows chemists to quickly determine the presence of starting materials, products, and by-products at various stages of the reaction.

To monitor the synthesis of "this compound," a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing). rsc.org The plate is then developed in a chamber containing a suitable mobile phase, typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. youtube.com The separated spots are visualized, often using a UV lamp, as aromatic compounds absorb UV light. rsc.org By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the starting materials and the product, one can qualitatively assess the reaction's progression. sigmaaldrich.com The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

Table 3: Example TLC Protocol for Reaction Monitoring

Parameter Description Purpose
Stationary Phase Silica Gel 60 F254 plate A polar adsorbent that separates compounds based on polarity. sigmaaldrich.com
Mobile Phase Toluene/Ethanol (B145695) (9:1 v/v) or Hexane/Ethyl Acetate mixture The solvent system that moves up the plate, carrying analytes at different rates. The ratio is optimized for best separation. sigmaaldrich.com
Application Microcapillary spotting A small, concentrated spot of the sample is applied to the baseline of the plate.
Development In a closed chamber with the mobile phase Allows the solvent to travel up the plate via capillary action, separating the components.

| Visualization | UV light at 254 nm | Makes the aromatic compounds visible as dark spots on the fluorescent background. sigmaaldrich.com |

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a quantitative analytical technique based on the absorption of light by molecules. wikipedia.org For "this compound," the presence of the substituted benzene (B151609) ring, a chromophore, allows for its quantification using this method. The aromatic ring exhibits π-π* transitions, leading to strong absorbance in the UV region of the electromagnetic spectrum. libretexts.org

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify the compound, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations. The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. This method is particularly useful for determining the concentration of the final purified product or for analyzing HPLC fractions. The presence of functional groups can also be quantified using derivatizing agents that produce colored compounds suitable for spectrophotometric analysis. tandfonline.com

Advanced Titration Methods for Reactant and Product Quantification

Titration is a classic quantitative chemical analysis technique used to determine the concentration of a specific analyte in a solution. carolina.commt.comsolubilityofthings.com While direct titration of the ester "this compound" is not a standard procedure for purity assessment, titration methods are highly relevant for quantifying reactants or acidic by-products during its synthesis.

For example, if the synthesis starts from 3-carboxy-5-chlorobenzoic acid, the consumption of this acidic precursor can be monitored using an acid-base titration. libretexts.org A sample of the reaction mixture can be taken at intervals and titrated with a standardized solution of a strong base, like sodium hydroxide (B78521), using a suitable indicator or a pH meter to detect the equivalence point. libretexts.org This allows for the calculation of the remaining acid concentration, providing insight into the reaction kinetics.

Another application is the use of back-titration to quantify the amount of an acidic by-product, such as hydrobromic acid (HBr), that might be generated. libretexts.org This involves adding a known excess of a base to the reaction mixture and then titrating the unreacted base with a standard acid solution. libretexts.org

Table 4: Mentioned Compounds

Compound Name
This compound
Methyl 3-chlorobenzoate
Hydrogen peroxide
3-carboxy-5-chlorobenzoic acid
Sodium hydroxide
Hydrobromic acid (HBr)
Hexane
Ethyl acetate
Toluene
Ethanol

Future Directions and Emerging Research Avenues for Methyl 3 Bromomethyl 5 Chlorobenzoate Research

Development of Novel Catalytic and Stereoselective Transformations

The benzylic bromide moiety in Methyl 3-(bromomethyl)-5-chlorobenzoate is a key functional group for carbon-carbon and carbon-heteroatom bond formation. Future research is likely to focus on expanding the repertoire of catalytic transformations that utilize this reactive handle.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been demonstrated with a variety of benzylic halides and are a promising avenue for the derivatization of this compound. nih.gov Future work could explore the use of a broader range of organoboron reagents to introduce diverse aryl and vinyl groups at the benzylic position. Furthermore, iron-catalyzed cross-electrophile couplings, which can proceed without a terminal reductant, offer a milder and more sustainable alternative for the synthesis of thioethers from benzylic halides. acs.orgnih.gov The development of ligand-free metal-catalyzed cross-coupling reactions also presents a cost-effective and sustainable approach for future syntheses. rsc.org

Cooperative Catalysis: A recent development in the activation of benzylic halides is the use of cooperative catalysis. acs.orgnih.gov This approach uses a combination of a nucleophilic catalyst and a photocatalyst to generate benzylic radicals under mild conditions. acs.orgnih.gov Applying this strategy to this compound could enable a range of Giese-type addition reactions to electron-deficient alkenes, providing access to a new array of functionalized compounds. acs.org

Stereoselective Transformations: A significant challenge and opportunity lie in the development of stereoselective transformations. While the current compound is prochiral, the development of catalytic methods for asymmetric alkylation or cross-coupling could lead to the synthesis of enantioenriched products. This would be particularly valuable for the synthesis of chiral drugs and other biologically active molecules. Research into chiral ligands for transition metal catalysts will be crucial in this endeavor.

Transformation TypePotential Catalyst SystemPotential Products
Suzuki-Miyaura CouplingPalladium with specialized ligandsDiaryl- or vinyl-methane derivatives
Iron-Catalyzed ThioetherificationIron saltsBenzylic thioethers
Cooperative Catalytic Giese ReactionIridium photocatalyst with a lutidine co-catalystFunctionalized benzylic-alkene adducts
Asymmetric AlkylationTransition metal with chiral ligandsEnantioenriched alkylated derivatives

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future research on this compound will likely prioritize the development of more sustainable and environmentally friendly synthetic methods.

Sustainable Bromination: The synthesis of the parent compound itself can be made more sustainable. Traditional bromination methods often use hazardous reagents like molecular bromine. nih.gov Aerobic oxidative bromination, using oxygen as the terminal oxidant, presents a greener alternative. acs.orgnih.gov The use of HBr or NaBr as the bromine source in conjunction with an environmentally benign catalyst could significantly improve the sustainability of the synthesis. acs.orgnih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.govscielo.brmdpi.combeilstein-journals.orgasynt.com The synthesis of this compound and its subsequent transformations could be adapted to flow-based systems. scielo.br This would be particularly beneficial for reactions involving hazardous reagents or intermediates, as their in-situ generation and immediate consumption in a flow reactor minimizes risks. nih.gov A flow-based approach could also facilitate the multi-step synthesis of active pharmaceutical ingredients (APIs) derived from this building block, reducing the need for isolation and purification of intermediates. mdpi.com

Eco-Friendly Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Future synthetic routes should aim to replace hazardous solvents with greener alternatives, such as water, supercritical fluids, or biodegradable solvents. For instance, the development of bromination reactions in ionic liquids or solvent-free conditions could significantly reduce the environmental footprint. nih.gov

Sustainability ApproachKey FeaturesRelevance to Synthesis
Aerobic BrominationUses O2 as the oxidant, milder conditions. acs.orgnih.govGreener synthesis of the title compound.
Flow ChemistryEnhanced safety, scalability, and integration of synthetic steps. nih.govscielo.brmdpi.combeilstein-journals.orgasynt.comSafer and more efficient production and derivatization.
Green SolventsReduced toxicity and environmental impact.Minimizing waste and hazards in all synthetic steps.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for new molecules in drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. nih.gov this compound is an ideal building block for such platforms due to its reactive handle, which is amenable to a variety of coupling reactions.

Reaction Optimization: High-throughput experimentation can also be used to rapidly screen and optimize reaction conditions for the transformations of this compound. rsc.org This allows for the efficient discovery of novel catalytic systems and the fine-tuning of reaction parameters to maximize yield and selectivity.

Platform/TechnologyApplicationAdvantage
Automated Liquid HandlersDispensing of reagents and building blocks. youtube.comIncreased speed and reduced human error. sigmaaldrich.com
Parallel SynthesizersSimultaneous synthesis of multiple derivatives. protheragen.airsc.orgRapid generation of compound libraries. protheragen.ai
High-Throughput ScreeningOptimization of reaction conditions.Efficient discovery of new synthetic methods.

Computational Design of Derivatives with Tailored Reactivity and Selectivity

Computational chemistry and in silico methods are becoming indispensable tools in modern chemical research. These approaches can be used to predict the properties of molecules and to guide the design of new derivatives with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to establish a correlation between the chemical structure of derivatives of this compound and their biological activity or chemical reactivity. benthamdirect.comnih.govnih.govthieme-connect.com By analyzing the effects of different substituents on the aromatic ring, it is possible to develop predictive models that can guide the synthesis of compounds with enhanced properties. benthamdirect.comnih.gov

In Silico Design and Docking: For applications in drug discovery, molecular docking studies can be used to predict the binding affinity of derivatives for a specific biological target, such as an enzyme active site. juniperpublishers.comnih.govresearchgate.netresearchgate.netiupac.org This allows for the rational design of new inhibitors or probes. juniperpublishers.comnih.govresearchgate.netiupac.org For example, by modeling the interactions of different substituted benzyl (B1604629) groups within a protein's binding pocket, researchers can identify modifications that are likely to improve potency and selectivity. juniperpublishers.comnih.gov

Reactivity Prediction: Computational methods can also be used to predict the reactivity of this compound and its derivatives in various chemical reactions. nih.govquora.comstackexchange.com For instance, the stability of the benzylic carbocation intermediate in S_N1 reactions or the transition state energies in S_N2 reactions can be calculated to anticipate the most favorable reaction pathways. stackexchange.com

Computational MethodApplicationOutcome
QSARCorrelating structure with activity/reactivity. benthamdirect.comnih.govnih.govthieme-connect.comPredictive models for designing new derivatives. benthamdirect.comnih.gov
Molecular DockingPredicting binding to biological targets. juniperpublishers.comnih.govresearchgate.netresearchgate.netiupac.orgRational design of enzyme inhibitors or probes. juniperpublishers.comnih.govresearchgate.netiupac.org
Reactivity PredictionModeling reaction pathways and transition states. nih.govquora.comstackexchange.comUnderstanding and predicting chemical behavior.

Applications in Advanced Chemical Biology Tool Synthesis (Focus on synthetic accessibility, not biological data)

The unique reactivity of the benzylic bromide makes this compound an attractive scaffold for the synthesis of advanced chemical biology tools. These tools are used to study and manipulate biological systems at the molecular level.

Bioconjugation and Linker Synthesis: The benzylic bromide can serve as a reactive handle for bioconjugation, the process of attaching a molecule to a biomolecule such as a protein or nucleic acid. acs.orglumiprobe.comub.edu This allows for the site-specific labeling of biomolecules with probes, tags, or other functional moieties. The compound could be used to synthesize bifunctional linkers that contain the reactive benzyl bromide at one end and another functional group, such as an alkyne or azide (B81097) for "click chemistry," at the other. lumiprobe.comiris-biotech.denih.govnih.gov This would enable a modular approach to the construction of complex bioconjugates.

Synthesis of Covalent Probes: The electrophilic nature of the benzylic bromide makes it suitable for the design of covalent probes that can form a permanent bond with a specific residue on a target protein. This is a powerful strategy for identifying and characterizing protein function. The synthetic accessibility of derivatives of this compound would allow for the systematic variation of the aromatic substitution pattern to fine-tune the reactivity and selectivity of the covalent probe.

Application AreaSynthetic StrategyPotential Tool
BioconjugationAttachment to biomolecules via the benzylic bromide. acs.orglumiprobe.comub.eduLabeled proteins or nucleic acids.
Click ChemistrySynthesis of bifunctional linkers. lumiprobe.comiris-biotech.denih.govnih.govModular probes with "clickable" handles.
Covalent ProbesIrreversible binding to protein targets.Selective enzyme inhibitors or activity-based probes.

Q & A

Q. What are the established synthetic routes for Methyl 3-(bromomethyl)-5-chlorobenzoate?

The compound is synthesized via alkylation reactions. For example, it can be prepared by reacting 2,6-dichloropurine with this compound under basic conditions. The crude product is purified using flash column chromatography (SiO₂, ethyl acetate/heptane 1:1), yielding the desired product in 56% purity . Alternative routes may involve selective bromination of methyl 3-methyl-5-chlorobenzoate using brominating agents like NBS (N-bromosuccinimide) under radical or light-initiated conditions.

Q. How is this compound typically purified after synthesis?

Flash column chromatography is the primary purification method, often employing silica gel and solvent systems such as ethyl acetate/heptane. For example, a 1:1 ratio of ethyl acetate to heptane effectively separates the product from unreacted starting materials and byproducts . Additional purification steps may include recrystallization from non-polar solvents (e.g., heptane) to enhance crystalline purity.

Q. What functional groups in this compound influence its reactivity?

The bromomethyl group (-CH₂Br) is highly electrophilic, making it prone to nucleophilic substitution (e.g., in alkylation reactions). The methyl ester (-COOCH₃) acts as an electron-withdrawing group, directing electrophilic substitution to the para position relative to the chloro substituent (-Cl). The chloro group further stabilizes the intermediate via resonance effects .

Advanced Research Questions

Q. How can reaction conditions be optimized for bromomethyl group substitution in complex molecular systems?

Kinetic studies are critical. For instance, varying solvent polarity (e.g., DMF vs. THF) and temperature can modulate reaction rates. Monitoring progress via TLC or HPLC helps identify optimal stoichiometry and reaction times. In one study, alkylation with 2,6-dichloropurine required equimolar ratios and inert atmospheric conditions to minimize hydrolysis of the bromomethyl group .

Q. What are the implications of competing reaction pathways in alkylation reactions involving this compound?

Competing pathways include elimination (forming alkenes) or over-alkylation. To suppress these, use mild bases (e.g., K₂CO₃ instead of stronger bases like NaOH) and control reaction temperatures (≤60°C). Characterization of byproducts via GC-MS or NMR is essential to refine conditions .

Q. How does the chloro substituent affect the compound’s stability under basic or aqueous conditions?

The chloro group enhances stability by reducing electron density on the aromatic ring, slowing hydrolysis of the ester group. However, prolonged exposure to strong bases (e.g., NaOH) can still hydrolyze the methyl ester to the carboxylic acid. Stability studies using HPLC or NMR under varying pH conditions (pH 7–12) are recommended .

Q. What analytical techniques are most effective for characterizing this compound?

  • LRMS (ESI): Confirms molecular weight (e.g., [M + H]⁺ ion detection) .
  • ¹H/¹³C NMR: Identifies substituent positions (e.g., methyl ester protons at δ ~3.9 ppm, aromatic protons split by chloro and bromomethyl groups) .
  • HPLC: Assesses purity (>95% typical for research-grade material) .

Q. How is this compound utilized in synthesizing bioactive molecules?

It serves as a key alkylating agent in drug discovery. For example, it was used to synthesize a purine derivative (C₁₄H₁₂Cl₂N₅O₂) via N9-alkylation, a precursor for YTHDC1 ligands with potential therapeutic applications .

Q. What storage recommendations prevent degradation of this compound?

Store at ≤4°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) should be included to mitigate moisture-induced hydrolysis .

Q. How do structural analogs (e.g., cyano or fluoro derivatives) compare in reactivity and applications?

  • Methyl 3-(bromomethyl)-5-cyanobenzoate: The cyano group increases electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Methyl 2-bromo-3-cyano-5-fluorobenzoate: Fluorine’s electronegativity improves metabolic stability in drug candidates .
    Comparative studies using Hammett constants or DFT calculations can quantify substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.